Haloperidol N-Oxide

Übersicht

Beschreibung

Haloperidol N-Oxide (HNO) is a chemical compound that is synthesized from haloperidol, an antipsychotic drug. HNO has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Wissenschaftliche Forschungsanwendungen

Neurodevelopmental Model Studies

Haloperidol is prominently used in neurodevelopmental model studies, particularly for mimicking schizophrenia-like behaviors. One study demonstrated that neonatal ventral hippocampal lesions in rats lead to changes in nitric oxide (NO) levels in various brain regions, suggesting a connection between altered NO levels and behaviors observed in schizophrenia. Haloperidol treatment was found to partially attenuate these altered NO levels, indicating its potential role in modulating neurochemical imbalances associated with schizophrenia (Negrete‐Díaz et al., 2010).

Oxidative Stress in the Brain

Haloperidol has been studied for its role in inducing oxidative stress in the brain. Research has shown that it can cause oxidative damage, particularly in the striatum and hippocampus of rats. This oxidative damage is characterized by increased levels of thiobarbituric acid reactive substances and protein carbonyls, along with changes in the nonenzymatic antioxidant potential and superoxide production. These findings suggest that haloperidol can influence brain biochemistry by altering oxidative stress parameters, which may have implications for its neurotoxic effects (Polydoro et al., 2004).

Neuroprotective Effects

Studies have explored the potential neuroprotective effects of compounds when used in conjunction with haloperidol. For instance, alpha lipoic acid has been shown to reverse haloperidol-induced oxidative effects in the rat brain, suggesting a protective mechanism against neuronal damage caused by the drug. This research provides insights into possible therapeutic approaches for mitigating haloperidol-induced neurotoxicity (Perera et al., 2011).

Drug-induced Neurodegeneration

The neurodegenerative effects of haloperidol have been a focus of research, particularly in relation to extrapyramidal movement disorders observed with long-term treatment. Studies have found that prolonged haloperidol treatment can increase levels of inflammatory mediators and caspase-3 in the striatum, potentially initiating apoptotic pathways. This research highlights the complex interactions between haloperidol treatment and brain neurochemistry, contributing to our understanding of the drug's long-term effects on the nervous system (Bishnoi et al., 2008).

Wirkmechanismus

Target of Action

Haloperidol N-Oxide, also known as Haloperidol, is a high potency first-generation antipsychotic . It primarily targets the dopamine receptor (mainly D2) in the brain . These receptors are abundantly expressed in the mesolimbic and mesocortical systems of the brain . The antagonism of these receptors is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine .

Mode of Action

Haloperidol exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . This antagonism is believed to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .

Biochemical Pathways

The enzymes involved in the biotransformation of haloperidol include cytochrome P450 (CYP), carbonyl reductase and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol and by CYP-mediated oxidation . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans .

Pharmacokinetics

Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 . Reduced haloperidol is also a substrate of CYP3A4 and inhibitor of CYP2D6 . Pharmacokinetic interactions occur between haloperidol and various drugs given concomitantly, for example, carbamazepine, phenytoin, phenobarbital, fluoxetine, fluvoxamine, nefazodone, venlafaxine, buspirone, alprazolam, rifampicin (rifampin), quinidine and carteolol .

Result of Action

Haloperidol is used to treat several psychotic disorders including schizophrenia, acute psychosis, Tourette syndrome, and other severe behavioural states . It is also used off-label for the management of chorea associated with Huntington’s disease and for the treatment of intractable hiccups as it is a potent antiemetic . Use of the first-generation antipsychotics (including haloperidol) is considered highly effective for the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .

Action Environment

The action, efficacy, and stability of Haloperidol can be influenced by various environmental factors. For instance, coadministration of certain drugs can affect the pharmacokinetics of haloperidol to an extent that alterations in clinical consequences would be expected . Moreover, dietary factors and smoking may also influence the action of Haloperidol .

Zukünftige Richtungen

Haloperidol is used to treat several psychotic disorders including schizophrenia, acute psychosis, Tourette syndrome, and other severe behavioral states . It is also used off-label for the management of chorea associated with Huntington’s disease and for the treatment of intractable hiccups as it is a potent antiemetic . Future research may focus on further understanding the metabolism of Haloperidol and its metabolites, and their impact on the efficacy and safety of the drug.

Biochemische Analyse

Biochemical Properties

Haloperidol N-Oxide interacts with various enzymes, proteins, and other biomolecules. The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation, followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a relatively weak effect on dopamine uptake .

Molecular Mechanism

The molecular mechanism of action of this compound involves its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors such as cytochrome P450 (CYP), carbonyl reductase and uridine diphosphoglucose glucuronosyltransferase . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Eigenschaften

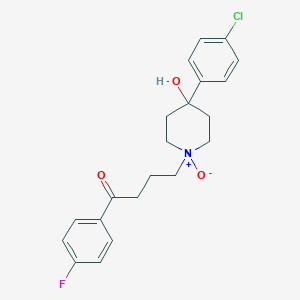

IUPAC Name |

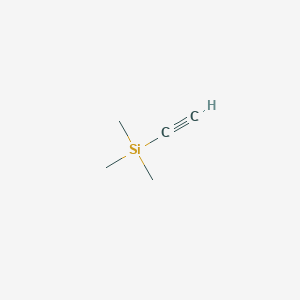

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKZFGVWYVWUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473907 | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148406-51-3 | |

| Record name | Haloperidol N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)